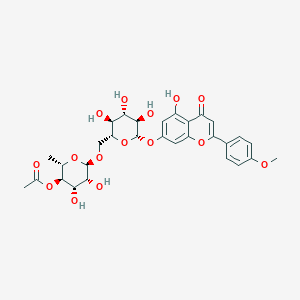

Linarin 4'''-acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C30H34O15 |

|---|---|

分子量 |

634.6 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C30H34O15/c1-12-28(42-13(2)31)25(36)27(38)29(41-12)40-11-21-23(34)24(35)26(37)30(45-21)43-16-8-17(32)22-18(33)10-19(44-20(22)9-16)14-4-6-15(39-3)7-5-14/h4-10,12,21,23-30,32,34-38H,11H2,1-3H3/t12-,21+,23+,24-,25-,26+,27+,28-,29+,30+/m0/s1 |

InChI 键 |

QZOBONFUOPKXNI-SPTABNQFSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)OC(=O)C |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)OC(=O)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Linarin 4'''-acetate: Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation of Linarin 4'''-acetate, a flavonoid of interest for its potential pharmacological activities. This document details the known botanical origin of the compound and presents a detailed, plausible experimental protocol for its extraction and purification.

Natural Sources of this compound

This compound is a naturally occurring acetylated flavonoid glycoside. Based on current scientific literature, the primary known botanical source of this compound is Elsholtzia ciliata.[1][2] This herbaceous plant, belonging to the Lamiaceae family, is known to produce a diverse array of flavonoids and other phenolic compounds.[3][4][5][6][7][8]

Table 1: Natural Source and Localization of this compound

| Plant Species | Plant Part | Compound | Reference |

| Elsholtzia ciliata (Thunb.) Hyl. | Aerial Parts | This compound | [1][2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C30H34O15 |

| Molecular Weight | 634.58 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

| CAS Number | 79541-06-3 |

(Data sourced from commercial suppliers and chemical databases).[9][10]

Proposed Experimental Protocol for Isolation and Purification

The following is a detailed, hypothetical protocol for the isolation and purification of this compound from the aerial parts of Elsholtzia ciliata. This protocol is based on established methodologies for the separation of flavonoids and takes into account the complex phytochemical profile of the plant.

3.1. Plant Material and Extraction

-

Collection and Preparation: Collect the aerial parts of Elsholtzia ciliata during its flowering season. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried plant material into a coarse powder.

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) with 70% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation. Filter the extract through cheesecloth and then with Whatman No. 1 filter paper. Repeat the extraction process two more times with fresh solvent. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3.2. Liquid-Liquid Partitioning

-

Solvent Fractionation: Suspend the crude ethanol extract in distilled water (e.g., 1 L) and perform successive liquid-liquid partitioning with solvents of increasing polarity.

-

Partition three times with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and chlorophylls. Discard the n-hexane fraction.

-

Subsequently, partition the aqueous layer three times with ethyl acetate (3 x 1 L).

-

Collect the ethyl acetate fraction, as acetylated flavonoids are likely to be enriched in this fraction due to their increased lipophilicity compared to their non-acetylated counterparts.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness in a rotary evaporator.

-

3.3. Chromatographic Purification

A multi-step chromatographic approach is recommended for the isolation of this compound from the complex ethyl acetate fraction.

-

Silica Gel Column Chromatography (Initial Separation):

-

Pack a silica gel (60-120 mesh) column with a suitable nonpolar solvent system, such as chloroform or a mixture of chloroform and methanol.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., from 1% to 50%).

-

Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

For TLC analysis, use pre-coated silica gel plates and a mobile phase such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pool the fractions that show a similar TLC profile and contain the target compound.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-based Separation):

-

Further purify the pooled fractions containing this compound on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective in separating flavonoids from other phenolic compounds and pigments.

-

Collect fractions and monitor by TLC as described above.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

The final purification of this compound can be achieved using preparative HPLC with a C18 reverse-phase column.

-

A suitable mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

-

The elution gradient can be optimized based on analytical HPLC runs of the enriched fraction.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected peak fraction to obtain the pure compound.

-

3.4. Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure, including the position of the acetate group.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizations

Diagram 1: General Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Diagram 2: Logical Relationship of this compound

Caption: Relationship between source, Linarin, and its acetate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Flavonoids | 79541-06-3 | Invivochem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical constituents from Elsholtzia ciliata (Thunb.) Hyl. and their nitric oxide production inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Elsholtzia ciliata (Thunb.) Hyland: A Review of Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elsholtzia ciliata (Thunb.) Hyl. Extracts from Different Plant Parts: Phenolic Composition, Antioxidant, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound | CAS:79541-06-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. This compound | C30H34O15 | CID 21630042 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthesis of Linarin 4'''-acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linarin 4'''-acetate is a naturally occurring acylated flavonoid glycoside, a derivative of linarin (acacetin-7-O-rutinoside). While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, this guide synthesizes current knowledge on flavonoid biosynthesis to propose a comprehensive putative pathway. This document details the enzymatic steps from primary metabolites to the final acylated product, provides quantitative data from related pathways, outlines relevant experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of acylated flavonoids and professionals interested in the production and therapeutic potential of these compounds.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest for drug development and nutritional science. Linarin, a flavone glycoside found in various plants such as those from the Mentha (mint) genus, has demonstrated several pharmacological effects.[1][2] Its derivative, this compound, represents a further structural modification through acylation, a process known to alter the bioavailability and bioactivity of flavonoids.[3] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for exploring its therapeutic applications.

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of flavonoid metabolism in plants.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and involves the coordinated action of several enzyme classes. The proposed pathway can be divided into four main stages:

-

Phenylpropanoid Pathway and Polyketide Synthesis: Formation of the flavonoid backbone precursor.

-

Formation of the Acacetin Backbone: Synthesis of the aglycone core.

-

Glycosylation of Acacetin to form Linarin: Attachment of the rutinose sugar moiety.

-

Acylation of Linarin: The final acetylation step to produce this compound.

Stage 1 & 2: Formation of the Acacetin Backbone

The biosynthesis of the C15 flavonoid skeleton begins with the convergence of the phenylpropanoid and polyketide pathways. Phenylalanine, an aromatic amino acid, is converted to p-coumaroyl-CoA. This molecule then serves as a starter unit for the condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to form naringenin chalcone.

Naringenin chalcone is then isomerized to naringenin by chalcone isomerase (CHI) . Subsequently, naringenin is converted to apigenin by flavone synthase (FNS) . The final step in acacetin biosynthesis is the methylation of the 4'-hydroxyl group of apigenin, a reaction catalyzed by apigenin 4'-O-methyltransferase (4'OMT) , which utilizes S-adenosyl methionine (SAM) as the methyl group donor.[4][5]

Stage 3: Glycosylation of Acacetin to form Linarin

Linarin is the 7-O-rutinoside of acacetin. The rutinose moiety is a disaccharide composed of rhamnose and glucose. The glycosylation of acacetin is proposed to occur in a stepwise manner. First, a UDP-glucosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to the 7-hydroxyl group of acacetin, forming acacetin-7-O-glucoside. Subsequently, a UDP-rhamnosyltransferase attaches a rhamnose unit from UDP-rhamnose to the 6-position of the newly added glucose, forming the 1->6 linkage characteristic of rutinose.[6]

Stage 4: Acylation of Linarin to this compound

The final step in the biosynthesis is the acetylation of the 4'''-hydroxyl group of the rhamnose moiety of linarin. This reaction is catalyzed by a putative acyl-CoA-dependent acyltransferase . These enzymes belong to the large BAHD (BEAT, AHCT, HCBT, and DAT) superfamily.[7][8] The specific enzyme responsible for this reaction in Mentha or other linarin-producing plants has not yet been identified. The acyl donor for this reaction is likely acetyl-CoA.

Quantitative Data

Specific quantitative data for the enzymes in the this compound pathway are not currently available in the literature. However, kinetic parameters for analogous enzymes in flavonoid biosynthesis have been reported and can serve as a reference for future studies.

| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |

| Flavonoid Glycosyltransferase | Quercetin | 10 - 150 | 0.1 - 1.0 | Vitis vinifera | [9] |

| Flavonol Synthase | Dihydroquercetin | 20 - 50 | 0.5 - 2.0 | Various | [10] |

| BAHD Acyltransferase (DAT) | Deacetylvindoline | 30 | 0.0038 | Catharanthus roseus | [11] |

| BAHD Acyltransferase (DAT) | Acetyl-CoA | 9.5 | 0.0019 | Catharanthus roseus | [11] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification and Characterization of a Putative Linarin 4'''-O-Acetyltransferase

Objective: To identify and characterize the enzyme responsible for the final acetylation step.

Methodology:

-

Candidate Gene Identification:

-

Perform a transcriptome analysis of a this compound-producing plant (e.g., Mentha arvensis) to identify genes that are co-expressed with known flavonoid biosynthesis genes.

-

Search for sequences homologous to known BAHD acyltransferases within the transcriptomic data.

-

-

Heterologous Expression:

-

Clone the full-length cDNA of candidate acyltransferase genes into an expression vector (e.g., pET series for E. coli or pYES2 for yeast).

-

Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression with IPTG (for E. coli) or galactose (for yeast).

-

-

Enzyme Assay:

-

Prepare a crude protein extract from the induced host cells.

-

Set up a reaction mixture containing:

-

Crude protein extract

-

Linarin (substrate)

-

Acetyl-CoA (acyl donor)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.

-

-

Enzyme Kinetics:

-

Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Perform kinetic assays by varying the concentration of one substrate (linarin or acetyl-CoA) while keeping the other saturated.

-

Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

Protocol 2: In Vitro Reconstitution of the Linarin Biosynthesis Pathway

Objective: To confirm the proposed pathway for linarin formation from acacetin.

Methodology:

-

Enzyme Production:

-

Heterologously express and purify the candidate UDP-glucosyltransferase and UDP-rhamnosyltransferase as described in Protocol 1.

-

-

Stepwise Reaction:

-

Step 1 (Glucosylation): Incubate purified UDP-glucosyltransferase with acacetin and UDP-glucose. Monitor the formation of acacetin-7-O-glucoside by HPLC.

-

Step 2 (Rhamnosylation): To the reaction mixture from Step 1, add purified UDP-rhamnosyltransferase and UDP-rhamnose. Monitor the conversion of acacetin-7-O-glucoside to linarin.

-

-

One-Pot Reaction:

-

Combine both purified enzymes, acacetin, UDP-glucose, and UDP-rhamnose in a single reaction vessel.

-

Monitor the formation of linarin over time.

-

Regulation of the Biosynthetic Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level. The expression of flavonoid biosynthesis genes is often controlled by a complex of transcription factors, including MYB, bHLH, and WD40 proteins. Environmental factors such as light and stress, as well as plant hormones like jasmonates, can influence the expression of these regulatory and structural genes, thereby modulating the production of flavonoids. Further research is needed to identify the specific regulatory networks governing the biosynthesis of this compound in plants.

Conclusion and Future Perspectives

This technical guide outlines the putative biosynthetic pathway of this compound, providing a framework for future research in this area. While the initial steps of acacetin formation and its subsequent glycosylation to linarin are well-supported by analogous pathways, the final acetylation step remains to be experimentally confirmed. The identification and characterization of the specific BAHD acyltransferase responsible for this reaction is a key area for future investigation. The protocols and data presented herein offer a roadmap for researchers to elucidate this pathway, which will be instrumental for the potential metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable acylated flavonoids.

References

- 1. Linarin, a selective acetylcholinesterase inhibitor from Mentha arvensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Wonderful Activities of the Genus Mentha: Not Only Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review of the Key Characteristics of the Genus Mentha, Natural Compounds and Biotechnological Approaches for the Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Screening of Metagenome and Genome Libraries for Detection of Novel Flavonoid-Modifying Enzymes. - OceanRep [oceanrep.geomar.de]

- 7. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 8. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases [mdpi.com]

- 10. uniprot.org [uniprot.org]

- 11. art.torvergata.it [art.torvergata.it]

An In-depth Technical Guide to the Physical and Chemical Properties of Linarin 4'''-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin 4'''-acetate, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and insights into its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a yellow powder.[1] Its core structure consists of the flavone acacetin, glycosidically linked to a rutinoside (a disaccharide of rhamnose and glucose), with an acetate group attached to the rhamnose moiety.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H34O15 | [1][2] |

| Molecular Weight | 634.58 g/mol | [3] |

| Appearance | Yellow powder | [1] |

| Boiling Point | 872.3 ± 65.0 °C (Predicted) | [3] |

| Density | 1.57 ± 0.1 g/cm3 (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

Experimental Protocols

Synthesis of this compound from Linarin

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available, a general approach can be inferred from the synthesis of other acetylated flavonoids. The process typically involves the reaction of the parent flavonoid, in this case, Linarin, with an acetylating agent.

General Procedure:

-

Dissolution: Dissolve Linarin in a suitable aprotic solvent such as pyridine or a mixture of dichloromethane and pyridine.

-

Acetylation: Add an acetylating agent, such as acetic anhydride, to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute acid. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

Reverse-phase HPLC is a standard technique for the purification and analysis of flavonoids and their derivatives.

General Protocol:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: A UV detector is used to monitor the elution of the compounds. Flavonoids typically show strong absorbance in the UV region.

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Anticancer Activity Assessment in Prostate Cancer Cells

The following protocols are based on a study investigating the effects of Linarin acetate on human prostate cancer cell lines (LNCaP and DU145).[4][5]

1. Cell Culture and Treatment:

-

Human prostate cancer cell lines (LNCaP and DU145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in culture plates and allowed to attach overnight.

-

This compound, dissolved in a suitable solvent like DMSO, is added to the culture media at various concentrations (e.g., 25-100 µM).

-

Control cells are treated with the vehicle (DMSO) alone.

-

Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

2. Cell Growth and Viability Assays:

-

Cell Counting: After treatment, cells are harvested and counted using a hemocytometer or an automated cell counter to determine the effect on cell proliferation.

-

MTT or WST Assays: These colorimetric assays measure the metabolic activity of viable cells, providing an indication of cell viability and cytotoxicity.

3. Cell Cycle Analysis:

-

Cells are harvested, washed, and fixed in ethanol.

-

The fixed cells are then treated with RNase and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

4. Apoptosis Assay:

-

Annexin V/PI Staining: This flow cytometry-based assay is used to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

-

Western Blotting for Apoptosis Markers: The expression levels of key apoptosis-related proteins are analyzed by Western blotting.

5. Western Blotting for Cell Cycle and Apoptosis Proteins:

-

Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., CDK2, CDK4, CDK6, Cip1/p21, Cdc25C, Cdc2/p34, cyclin B1, and PARP).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are then visualized using a chemiluminescent substrate.

Biological Activity and Signaling Pathways

Anticancer Activity in Prostate Cancer

This compound has demonstrated anticancer effects in human prostate cancer cells.[4][5] The primary mechanisms of action appear to be the induction of cell cycle arrest and apoptosis.[4][5]

Cell Cycle Arrest:

Treatment of prostate cancer cells with this compound has been shown to cause a moderate G1 phase arrest.[4] This arrest is associated with a decrease in the protein levels of key cell cycle regulators, including cyclin-dependent kinases (CDK) 2, 4, and 6, and an increase in the CDK inhibitor Cip1/p21.[4] A G2/M arrest has also been observed, linked to a decrease in Cdc25C, Cdc2/p34, and cyclin B1.[4]

Apoptosis Induction:

This compound has been observed to induce apoptosis in prostate cancer cells.[4][5] A key indicator of this is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is cleaved by caspases during apoptosis.[4]

Other Potential Biological Activities

While research on this compound is still emerging, studies on the parent compound, Linarin, suggest other potential therapeutic avenues that may be shared by its acetylated form. These include anti-inflammatory and neuroprotective properties. Further investigation is required to specifically attribute these activities to this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening the anticancer activity of a compound like this compound.

Conclusion

This compound is a promising flavonoid derivative with demonstrated anticancer activity in prostate cancer cell lines. This guide has summarized its known physical and chemical properties, provided general experimental protocols for its study, and detailed its effects on cell cycle regulation and apoptosis. While further research is needed to fully elucidate its therapeutic potential and to obtain more comprehensive experimental data, the information presented here provides a solid foundation for future investigations into this interesting natural product derivative.

References

- 1. This compound | CAS:79541-06-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | C30H34O15 | CID 21630042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]

- 4. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Linarin 4'''-acetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Linarin 4'''-acetate, including its chemical properties and a summary of the current, albeit limited, understanding of its biological context. Due to a scarcity of research focused specifically on this compound, this document also extensively details the known biological activities, experimental protocols, and signaling pathways of its parent compound, linarin, to provide a foundational basis for future investigation.

Core Compound Identification

This compound is a flavonoid, a class of natural products known for their diverse biological activities. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 79541-06-3 | [1][2][3] |

| Molecular Formula | C30H34O15 | [1][4][5] |

| Molecular Weight | 634.58 g/mol | [1][2][5] |

| Appearance | Yellow powder | [1][6][3] |

Research on this compound: Current Landscape

Direct research on the biological activities, experimental protocols, and signaling pathways specifically for this compound is not extensively available in the current body of scientific literature. Much of the existing research focuses on its precursor, linarin, and its aglycone, acacetin.

One notable study investigated the anticancer properties of a synthesized "linarin acetate" in human prostate cancer cells. However, the reported molecular weight of this compound was 886 g/mol , which suggests a different degree of acetylation than this compound and may indicate a peracetylated form. Therefore, the biological data from this study should be interpreted with caution in the context of this compound.

Insights from the Parent Compound: Linarin

Given the limited data on this compound, understanding the biological profile of its parent compound, linarin, is crucial for hypothesizing its potential activities and for designing future studies. Linarin has been the subject of numerous investigations, revealing a range of pharmacological effects.

Anticancer and Apoptotic Effects of Linarin and a Linarin Acetate Derivative

A study comparing linarin (LN), a synthesized linarin acetate (LA), and acacetin (AC) demonstrated their effects on human prostate cancer cell lines (LNCaP and DU145).

Experimental Protocol: Cell Growth Inhibition Assay

-

Cell Lines: LNCaP and DU145 human prostate cancer cells.

-

Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: At 60% confluency, cells were treated with LN, LA, or AC at concentrations of 25, 50, and 100 µM, or with DMSO as a vehicle control.

-

Incubation: Treatments were carried out for 24, 48, and 72 hours.

-

Data Collection: Total cell numbers were counted at each time point to determine the effect on cell proliferation.

Quantitative Data: Cell Growth Inhibition

| Compound | Cell Line | Concentration (µM) | Time (h) | Growth Inhibition (%) |

| Linarin (LN) | LNCaP | 25-100 | 24-72 | Up to 58% |

| Linarin Acetate (LA) | LNCaP | 25-100 | 24-72 | Up to 55% |

| Linarin (LN) | DU145 | 25-100 | 24-72 | 5-33% |

| Linarin Acetate (LA) | DU145 | 25-100 | 24-72 | 8-18% |

Experimental Protocol: Apoptosis Quantification (Hoechst Staining)

-

Procedure: LNCaP and DU145 cells were treated as described above. Following treatment, cells were stained with Hoechst 33258 dye.

-

Analysis: Apoptotic cells were identified by condensed and fragmented nuclei under a fluorescence microscope. The percentage of apoptotic cells was determined by counting at least 200 cells in multiple fields for each treatment.

Quantitative Data: Induction of Apoptosis

| Compound | Cell Line | Treatment | Increase in Cell Death (Fold) |

| Linarin (LN) | LNCaP | 25-100 µM for 24-72h | Up to 5 |

| Linarin Acetate (LA) | LNCaP | 25-100 µM for 24-72h | Up to 3.5 |

| Linarin (LN) | DU145 | 25-100 µM for 24-72h | Up to 4 |

| Linarin Acetate (LA) | DU145 | 25-100 µM for 24-72h | Up to 3 |

Linarin's Role in Hepatic Steatosis via the cAMP/PKA/CREB Pathway

Recent research has shown that linarin can alleviate high-fat diet-induced metabolic-associated fatty liver disease (MAFLD). The proposed mechanism involves the inhibition of phosphodiesterase 4D (PDE4D), leading to the activation of the cAMP/PKA/CREB signaling pathway. This activation helps to improve lipid metabolism, mitochondrial function, and reduce oxidative stress in liver cells.

References

- 1. This compound | C30H34O15 | CID 21630042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Linarin | 480-36-4 | OL08109 | Biosynth [biosynth.com]

- 4. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Full text of "The Handbook Of Natural Flavonoids Vol.1" [archive.org]

A Technical Guide to the Biological Activity Screening of Linarin 4'''-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Linarin 4'''-acetate, a naturally derived flavonoid glycoside. This document synthesizes available research data, details relevant experimental protocols, and visualizes key cellular signaling pathways. Given the limited direct research on this compound, data from its parent compound, Linarin, is included for comparative purposes and to suggest potential areas of investigation.

Overview of this compound and its Biological Potential

This compound is an acetylated derivative of Linarin, a flavonoid glycoside found in various plants of the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] Flavonoids are a well-established class of secondary metabolites with a wide range of pharmacological activities. While Linarin has been studied for its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, research on this compound is less extensive.[2][3] The addition of an acetate group to the rhamnose moiety of Linarin can influence its bioavailability and biological activity, making it a compound of interest for further investigation.[4][5]

Anticancer Activity

The anticancer potential of this compound has been evaluated in comparison to its parent compound, Linarin, and its aglycone, Acacetin. The available data suggests that the glycosylation and acetylation of the flavone backbone can modulate its cytotoxic and pro-apoptotic effects.

Quantitative Data: Anticancer Effects

The following tables summarize the quantitative data from a study investigating the effects of this compound on human prostate cancer cell lines, LNCaP (androgen-responsive) and DU145 (androgen-refractory).[6]

Table 1: Inhibition of Cell Growth by this compound [6]

| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Growth Inhibition (%) |

| LNCaP | This compound | 25, 50, 100 | 24-72 | Up to 55% |

| DU145 | This compound | 25, 50, 100 | 24-72 | 8-18% |

Table 2: Induction of Apoptosis by this compound [4][5]

| Cell Line | Compound | Treatment Time (h) | Fold Increase in Cell Death |

| LNCaP | This compound | Not Specified | Up to 3.5-fold |

| DU145 | This compound | Not Specified | Up to 3-fold |

Note: The study indicated that Acacetin, the aglycone, showed stronger cell growth inhibition and apoptosis induction compared to Linarin and this compound.[4][5]

Experimental Protocols: Anticancer Activity Screening

This protocol is a standard method for assessing cell viability and proliferation.[7]

-

Cell Seeding: Plate cancer cells (e.g., LNCaP, DU145) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

This method allows for the visualization and quantification of apoptotic cells based on nuclear morphology.[9]

-

Cell Treatment: Treat cells with this compound as described for the cell growth assay.

-

Cell Harvesting: Collect both adherent and non-adherent cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in a staining solution containing Hoechst 33342 (a DNA-binding dye) and propidium iodide (to identify necrotic cells).

-

Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

-

Quantification: Count the number of apoptotic cells versus the total number of cells in several fields of view to determine the percentage of apoptosis.

Signaling Pathways in Anticancer Activity

While the direct signaling pathways modulated by this compound are not extensively studied, the induction of apoptosis often involves the activation of caspase cascades and the cleavage of Poly (ADP-ribose) polymerase (PARP).[4] The parent compound, Linarin, has been shown to induce apoptosis through the upregulation of p53, p21, Bax, and caspase-3.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acetate supplementation attenuates lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Linarin 4'''-acetate: A Technical Whitepaper on Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linarin 4'''-acetate, a mono-acetylated derivative of the naturally occurring flavonoid glycoside linarin, presents an intriguing yet largely unexplored molecule in the landscape of therapeutic research. While direct studies on this compound are exceptionally limited, this whitepaper aims to provide a comprehensive technical guide by synthesizing available data on closely related compounds, including its parent molecule, linarin, and other acetylated forms. This document will delve into the potential therapeutic avenues, plausible signaling pathways, and relevant experimental methodologies to guide future research and development efforts. The primary focus will be on anticancer and photoprotective activities, drawing inferences from studies on "linarin acetate" and "linarin peracetate," with the critical clarification that these are likely different chemical entities from this compound.

Introduction to Linarin and its Acetylated Derivatives

Linarin is a flavonoid glycoside found in various plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] It has been investigated for a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3] Acetylation of flavonoids is a common chemical modification that can alter their physicochemical properties, such as solubility and bioavailability, which in turn can influence their biological activity.[4]

This compound (C₃₀H₃₄O₁₅, Molar Mass: 634.6 g/mol ) is a specific mono-acetylated derivative of linarin. However, a significant portion of the available literature on "linarin acetate" refers to a compound with a much higher molecular weight (886 g/mol ), suggesting it is a peracetylated or multi-acetylated derivative, not the 4'''-mono-acetate. This distinction is crucial for interpreting the existing data and for guiding future research on the specific 4'''-acetate isomer.

Potential Therapeutic Effects

Anticancer Activity (Inferred from a Multi-Acetylated Linarin Acetate)

A key study by Singh et al. (2005) investigated the anticancer efficacy of a chemically synthesized "linarin acetate" (LA) against human prostate cancer cell lines, LNCaP and DU145. It is critical to reiterate that the reported molecular weight of this LA (886 g/mol ) indicates it is not this compound. Nevertheless, the findings provide valuable insights into how acetylation may modulate the anticancer properties of linarin.

The study compared the effects of linarin (LN), this linarin acetate (LA), and acacetin (AC). LA demonstrated moderate cell growth inhibition and induced cell death in both cell lines.

Table 1: Quantitative Data on Cell Growth Inhibition by Linarin Acetate (Multi-acetylated) in Prostate Cancer Cells

| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Growth Inhibition (%) |

| LNCaP | Linarin Acetate (LA) | 25 | 24 | ~10 |

| 50 | 24 | ~15 | ||

| 100 | 24 | ~20 | ||

| 25 | 48 | ~25 | ||

| 50 | 48 | ~35 | ||

| 100 | 48 | ~45 | ||

| 25 | 72 | ~30 | ||

| 50 | 72 | ~48 | ||

| 100 | 72 | ~55 | ||

| DU145 | Linarin Acetate (LA) | 25 | 24-72 | 8-18 |

| 50 | 24-72 | 8-18 | ||

| 100 | 24-72 | 8-18 |

Table 2: Quantitative Data on Induction of Cell Death and Apoptosis by Linarin Acetate (Multi-acetylated)

| Cell Line | Compound | Treatment | Increase in Cell Death (Fold) | Increase in Apoptosis (Fold) |

| LNCaP | Linarin Acetate (LA) | 25-100 µM for 24-72h | Up to 3.5 | Moderate |

| DU145 | Linarin Acetate (LA) | 25-100 µM for 24-72h | Up to 3 | Moderate |

Photoprotective Effects (from Linarin Peracetate)

A study on the photoprotective properties of compounds from Buddleja scordioides investigated "linarin peracetate." This compound demonstrated efficient protection of E. coli from UV-B induced cell death, with cell death occurring after 125-250 minutes of exposure, compared to 40-80 minutes for the parent compound, linarin. Interestingly, in a guinea pig model, linarin itself showed a higher sun protection factor (SPF) of 9 ± 0.3 compared to linarin acetate (SPF of 5 ± 0.2). This suggests that the type and extent of acetylation are critical determinants of biological activity.

Plausible Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is currently unavailable. However, based on the mechanisms elucidated for linarin and acacetin (the aglycone of linarin), we can hypothesize potential pathways.

The anticancer study on prostate cancer cells indicated that acacetin induces G1 and/or G2-M cell cycle arrest. The G1 arrest was associated with an upregulation of Cip1/p21 and a downregulation of CDK2, CDK4, and CDK6. The G2-M arrest was linked to decreased levels of Cdc25C, Cdc2/p34, and cyclin B1. Both linarin and the multi-acetylated linarin acetate were found to induce apoptosis, which involves the cleavage of poly-(ADP-ribose) polymerase (PARP).

Furthermore, studies on linarin have implicated the PI3K/Akt pathway in its neuroprotective effects and the inhibition of TLR4 signaling in its anti-inflammatory actions. It is plausible that this compound could modulate these or similar pathways.

Experimental Protocols

The following are detailed methodologies from the key cited studies. These protocols, while not specific to this compound, provide a strong foundation for designing future experiments.

Synthesis of Linarin Acetate (Multi-acetylated)

This protocol describes the synthesis of the linarin acetate used in the prostate cancer study.

-

Starting Material: Purified linarin.

-

Acetylation: Linarin is acetylated with acetic anhydride/pyridine at room temperature overnight.

-

Work-up: The reaction mixture is poured into crushed ice and filtered to yield the acetate derivative.

-

Purification: The filtrate is crystallized in methanol to obtain linarin acetate as white powdery crystals.

-

Characterization: The final product is characterized by Nuclear Magnetic Resonance (NMR).

Cell Growth and Viability Assays

The following protocol was used to assess the effect of linarin acetate on the growth of prostate cancer cells.

-

Cell Culture: LNCaP and DU145 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum under standard conditions.

-

Treatment: At 60% confluency, cells are treated with desired doses of the test compound (e.g., 25-100 µM) or vehicle (DMSO) for specified durations (e.g., 24, 48, 72 hours).

-

Cell Counting: After treatment, both adherent and non-adherent cells are collected, and total cell numbers are determined using a hemocytometer. Cell viability can be assessed by the trypan blue exclusion method.

Apoptosis Assay

Apoptosis was quantified using Hoechst 33342 and propidium iodide (PI) staining.

-

Cell Treatment: LNCaP and DU145 cells are treated with the test compound (e.g., 50 and 100 µM) for 24 and 48 hours.

-

Cell Collection: Both adherent and non-adherent cell populations are collected by brief trypsinization and washed with ice-cold PBS.

-

Staining: Cells are stained with the DNA binding dye Hoechst 33342 and PI.

-

Analysis: Stained cells are kept on ice until counting is completed, presumably using fluorescence microscopy to differentiate between live, apoptotic, and necrotic cells based on their nuclear morphology and membrane integrity.

Cell Cycle Analysis

Flow cytometry was used to analyze the cell cycle distribution.

-

Cell Treatment: Cells are treated with the test compounds at various concentrations (e.g., 25, 50, and 100 µM) for 24, 48, and 72 hours.

-

Cell Harvesting: Cells are harvested, washed twice with ice-cold PBS, and cell pellets are collected.

-

Staining: Approximately 0.5 x 10⁶ cells are resuspended in 0.5 ml of a saponin/propidium iodide (PI) solution (0.3% saponin, 25 µg/ml PI, 0.1 mM EDTA, and 10 µg/ml RNase A) and incubated at 4°C for 24 hours in the dark.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2-M phases of the cell cycle.

Future Directions and Conclusion

The therapeutic potential of this compound remains a nascent field of study. The existing data on other acetylated forms of linarin suggest that acetylation can modulate its biological activities, including its anticancer and photoprotective effects. However, the precise impact of a single acetylation at the 4'''-position is unknown.

Future research should focus on:

-

Chemical Synthesis and Purification: A clear and reproducible method for the synthesis and purification of this compound is paramount.

-

In Vitro Screening: Comprehensive screening of this compound against various cancer cell lines and in models of inflammation and neurodegeneration is warranted.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial to understanding its therapeutic potential.

-

Pharmacokinetic Studies: Evaluation of the bioavailability and metabolic stability of this compound will be essential for its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Methodological & Application

Synthesis of Linarin 4'''-acetate from Linarin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the regioselective synthesis of Linarin 4'''-acetate from its parent compound, linarin. The synthesis is achieved through an enzymatic approach, leveraging the high regioselectivity of Candida antarctica lipase B (CALB) for the primary hydroxyl group on the rhamnose moiety of linarin. This method offers a significant advantage over traditional chemical acetylation, which often results in a mixture of acetylated products and lacks specificity. This protocol is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the synthesis and evaluation of acetylated flavonoid glycosides.

Introduction

Linarin (acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in various plants, exhibiting a range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2][3] Acetylation of flavonoids can modify their physicochemical properties, such as lipophilicity and bioavailability, potentially enhancing their therapeutic efficacy. This compound is a derivative of linarin where an acetyl group is specifically attached to the 4'''-hydroxyl position of the terminal rhamnose sugar. This application note details an enzymatic protocol for the targeted synthesis of this compound.

Principle of the Method

The synthesis of this compound is based on the enzymatic transesterification of linarin using an acetyl donor, catalyzed by immobilized Candida antarctica lipase B (Novozym® 435). Lipases are known to exhibit high regioselectivity in non-aqueous media, preferentially acylating primary hydroxyl groups. In the case of linarin, which possesses a rutinose (rhamnosyl-(1→6)-glucose) moiety, the primary 6''-hydroxyl of glucose and the hydroxyl groups of rhamnose are potential sites for acetylation. However, studies on similar flavonoid rutinosides have shown that CALB can selectively acylate the terminal rhamnose unit. This protocol is optimized to favor the formation of the 4'''-acetylated product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Linarin | ≥98% | Commercially available |

| Novozym® 435 (immobilized Candida antarctica lipase B) | Sigma-Aldrich or equivalent | |

| Vinyl acetate | Anhydrous, ≥99% | Sigma-Aldrich or equivalent |

| 2-Methyl-2-butanol (tert-amyl alcohol) | Anhydrous, ≥99% | Sigma-Aldrich or equivalent |

| Molecular sieves, 4 Å | Activated prior to use | |

| Dichloromethane (DCM) | HPLC grade | |

| Methanol (MeOH) | HPLC grade | |

| Ethyl acetate (EtOAc) | HPLC grade | |

| Hexane | HPLC grade | |

| Pyridine | Anhydrous | For chemical synthesis comparison |

| Acetic anhydride | For chemical synthesis comparison |

Enzymatic Synthesis of this compound

Workflow for Enzymatic Synthesis:

Figure 1: Workflow for the enzymatic synthesis of this compound.

Procedure:

-

Preparation: In a dried round-bottom flask, dissolve linarin (100 mg, 0.169 mmol) in anhydrous 2-methyl-2-butanol (10 mL). Add vinyl acetate (0.16 mL, 1.73 mmol, approx. 10 equivalents).

-

Enzyme Addition: To the solution, add Novozym® 435 (100 mg) and activated 4 Å molecular sieves (200 mg) to ensure anhydrous conditions.

-

Reaction: Seal the flask and place it in an orbital shaker at 45-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The reaction is typically complete within 24-72 hours.

-

Work-up: After the reaction is complete, filter the mixture to remove the immobilized enzyme and molecular sieves. Wash the enzyme with a small amount of 2-methyl-2-butanol.

-

Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient elution system of hexane and ethyl acetate, followed by ethyl acetate and methanol to afford the pure this compound.

Chemical Synthesis of Linarin Acetate (for comparison)

A chemical approach using acetic anhydride and pyridine typically leads to per-acetylation of linarin.

Procedure:

-

Dissolve linarin (100 mg) in pyridine (5 mL).

-

Add acetic anhydride (2.5 mL) and stir the mixture at room temperature overnight.

-

Pour the reaction mixture into crushed ice and filter the precipitate.

-

The resulting solid can be recrystallized from methanol to yield fully acetylated linarin.

Data Presentation

Expected Yield and Purity

| Synthesis Method | Product | Expected Yield (%) | Purity (%) |

| Enzymatic Synthesis | This compound | 60-80% | >95% |

| Chemical Synthesis | Per-acetylated linarin | >90% | >95% |

Spectroscopic Data for Product Characterization

Expected ¹H-NMR (400 MHz, DMSO-d₆) signals for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features |

| H-2', H-6' | ~7.9-8.1 | d | Aromatic protons of B-ring |

| H-3', H-5' | ~7.0-7.2 | d | Aromatic protons of B-ring |

| H-3 | ~6.9-7.0 | s | Aromatic proton of C-ring |

| H-6, H-8 | ~6.4-6.8 | d | Aromatic protons of A-ring |

| H-1'' (Glucose) | ~5.1-5.3 | d | Anomeric proton of glucose |

| H-1''' (Rhamnose) | ~4.5-4.7 | br s | Anomeric proton of rhamnose |

| H-4''' (Rhamnose) | ~4.8-5.0 | t | Downfield shift due to acetylation |

| -OCOCH₃ | ~2.0-2.1 | s | Singlet for acetyl protons |

| CH₃ (Rhamnose) | ~1.0-1.2 | d | Methyl protons of rhamnose |

| OCH₃ | ~3.8-3.9 | s | Methoxyl protons on B-ring |

Expected Mass Spectrometry Data:

The successful synthesis of this compound can be confirmed by mass spectrometry.

| Ion | Expected m/z |

| [M+H]⁺ | 635.19 |

| [M+Na]⁺ | 657.17 |

Fragmentation Pattern: The MS/MS fragmentation of the molecular ion is expected to show a characteristic loss of the acetylated rhamnose moiety and subsequently the glucose moiety.

Signaling Pathway and Biological Relevance

Linarin has been reported to exhibit its biological effects through various signaling pathways. For instance, its neuroprotective effects may involve the modulation of pathways related to oxidative stress and inflammation. Acetylation can alter the lipophilicity and cell permeability of linarin, which may, in turn, affect its interaction with cellular targets and its overall biological activity. Further research is required to elucidate the specific signaling pathways modulated by this compound.

Hypothesized Influence of Acetylation on Linarin's Bioactivity:

Figure 2: Hypothesized effect of acetylation on the properties and bioactivity of linarin.

Conclusion

This application note provides a comprehensive protocol for the regioselective synthesis of this compound from linarin using an enzymatic approach. The use of Candida antarctica lipase B offers a highly specific and efficient method for this transformation. The provided data and workflows will be a valuable resource for researchers working on the synthesis and biological evaluation of novel flavonoid derivatives for potential therapeutic applications.

References

- 1. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed direct and regioselective acylation of flavonoid glucoside for mechanistic investigation of stable plant pigments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Linarin 4'''-acetate using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin, a naturally occurring flavone glycoside also known as acacetin-7-O-rutinoside, and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. Acetylation of the sugar moieties can significantly alter the physicochemical and pharmacological properties of these compounds. This document provides a detailed guide to the structural elucidation of Linarin 4'''-acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to assist researchers in the identification and characterization of this and similar acylated flavonoid glycosides.

Structures of Linarin and this compound

The chemical structures of Linarin and its 4'''-acetylated derivative are fundamental to understanding their NMR spectra. Linarin consists of the flavone aglycone, acacetin, linked to a rutinose sugar moiety (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) at the C-7 position. In this compound, an acetyl group is attached to the 4'''-hydroxyl group of the rhamnose sugar.

Figure 1: Chemical Structures.

Caption: Structures of Linarin and this compound.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality NMR data.

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a common and effective solvent for flavonoid glycosides due to its excellent dissolving power for polar compounds. Other solvents like methanol-d4 (CD3OD) or pyridine-d5 can also be used, but chemical shifts will vary.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. This concentration is generally sufficient for acquiring high-quality 1D and 2D NMR spectra on a modern NMR spectrometer.

-

Filtration: After dissolving the sample, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter that could degrade spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

A standard set of 1D and 2D NMR experiments is required for the complete structural elucidation of this compound. The following experiments are recommended, typically performed on a spectrometer with a proton frequency of 400 MHz or higher.

-

1D NMR:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps in differentiating between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). This is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is useful for determining stereochemistry.

-

NMR Data and Structure Elucidation Workflow

The structural elucidation of this compound involves a systematic analysis of the NMR data to assign all proton and carbon signals and to confirm the position of the acetyl group.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Linarin and this compound in DMSO-d6. The data for Linarin is based on published literature, while the data for this compound is predicted based on the known effects of acetylation on sugar moieties and comparison with similar acylated flavonoids. The acetylation at the 4'''-position of the rhamnose unit is expected to cause a significant downfield shift of the H-4''' proton and the C-4''' carbon, and an upfield shift of the adjacent C-3''' and C-5''' carbons.

Table 1: ¹H NMR Data (δ, ppm) in DMSO-d6

| Position | Linarin | This compound (Predicted) | Multiplicity (J in Hz) |

| Acacetin Moiety | |||

| 3 | 6.91 | 6.91 | s |

| 6 | 6.48 | 6.48 | d (2.1) |

| 8 | 6.85 | 6.85 | d (2.1) |

| 2' | 8.04 | 8.04 | d (8.8) |

| 3' | 7.15 | 7.15 | d (8.8) |

| 5' | 7.15 | 7.15 | d (8.8) |

| 6' | 8.04 | 8.04 | d (8.8) |

| 5-OH | 12.95 | 12.95 | s |

| 4'-OCH₃ | 3.86 | 3.86 | s |

| Glucose Moiety | |||

| 1'' | 5.08 | 5.08 | d (7.5) |

| 2'' | 3.42 | 3.42 | m |

| 3'' | 3.45 | 3.45 | m |

| 4'' | 3.30 | 3.30 | m |

| 5'' | 3.65 | 3.65 | m |

| 6''a | 3.75 | 3.75 | m |

| 6''b | 3.55 | 3.55 | m |

| Rhamnose Moiety | |||

| 1''' | 4.54 | 4.54 | d (1.5) |

| 2''' | 3.58 | 3.58 | m |

| 3''' | 3.35 | 3.25 | m |

| 4''' | 3.15 | 4.85 | t (9.5) |

| 5''' | 3.25 | 3.40 | m |

| 6''' (CH₃) | 1.10 | 1.12 | d (6.2) |

| Acetyl Moiety | |||

| CH₃ | - | 2.05 | s |

| C=O | - | - | - |

Table 2: ¹³C NMR Data (δ, ppm) in DMSO-d6

| Position | Linarin | This compound (Predicted) |

| Acacetin Moiety | ||

| 2 | 164.4 | 164.4 |

| 3 | 103.5 | 103.5 |

| 4 | 182.2 | 182.2 |

| 5 | 161.4 | 161.4 |

| 6 | 99.8 | 99.8 |

| 7 | 162.9 | 162.9 |

| 8 | 95.0 | 95.0 |

| 9 | 157.2 | 157.2 |

| 10 | 105.6 | 105.6 |

| 1' | 123.0 | 123.0 |

| 2' | 128.7 | 128.7 |

| 3' | 114.8 | 114.8 |

| 4' | 162.3 | 162.3 |

| 5' | 114.8 | 114.8 |

| 6' | 128.7 | 128.7 |

| 4'-OCH₃ | 55.6 | 55.6 |

| Glucose Moiety | ||

| 1'' | 100.0 | 100.0 |

| 2'' | 73.2 | 73.2 |

| 3'' | 76.5 | 76.5 |

| 4'' | 69.6 | 69.6 |

| 5'' | 75.8 | 75.8 |

| 6'' | 66.1 | 66.1 |

| Rhamnose Moiety | ||

| 1''' | 100.8 | 100.8 |

| 2''' | 70.4 | 70.4 |

| 3''' | 70.6 | 68.6 |

| 4''' | 72.0 | 74.5 |

| 5''' | 68.4 | 67.4 |

| 6''' (CH₃) | 17.9 | 17.9 |

| Acetyl Moiety | ||

| CH₃ | - | 21.0 |

| C=O | - | 170.5 |

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the collected NMR data.

Caption: Workflow for the structure elucidation of this compound.

Key HMBC Correlations for Structure Confirmation

The HMBC experiment is pivotal in confirming the connectivity of the molecule. The following diagram highlights the key long-range correlations expected for this compound that are essential for its unambiguous identification.

Caption: Key HMBC correlations for this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful tool for the unambiguous structural elucidation of this compound. By carefully analyzing the chemical shifts, coupling constants, and correlation signals from COSY, HSQC, and HMBC experiments, the complete assignment of all proton and carbon signals can be achieved. The downfield shift of the H-4''' proton is a key indicator of acetylation at this position. These application notes and protocols provide a comprehensive framework for researchers working on the characterization of acylated flavonoid glycosides, facilitating their identification and subsequent investigation for drug development and other scientific applications.

Application Note: Mass Spectrometry Analysis of Linarin 4'''-acetate for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linarin 4'''-acetate, an acetylated derivative of the naturally occurring flavonoid glycoside Linarin, is a compound of interest for its potential therapeutic properties. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a proposed fragmentation pathway and a summary of its biological activity in cancer cell lines are presented to facilitate further research and development.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities. Linarin (Acacetin-7-O-rutinoside) has been studied for its various pharmacological effects.[1] The acetylation of flavonoids, such as in this compound, can alter their physicochemical properties, potentially affecting their bioavailability and biological activity. Studies have shown that acetylated flavonoids can exhibit enhanced anticancer and anti-migration activities compared to their non-acetylated counterparts. A study comparing Linarin, Linarin acetate, and Acacetin demonstrated that Linarin acetate induces apoptosis in human prostate cancer cells, suggesting its potential as a chemopreventive agent.[2][3] Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic studies of such compounds. LC-MS/MS offers the high sensitivity and selectivity required for the quantitative analysis of this compound in complex biological matrices.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a recommended starting point and may require optimization based on the specific matrix.

Materials:

-

SPE Cartridges (e.g., C18, 500 mg, 3 mL)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sample matrix (e.g., plasma, cell lysate) spiked with this compound

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Loading: Dilute the sample 1:1 with water containing 0.1% formic acid. Load the diluted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

-

Elution: Elute this compound with 2 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following LC-MS/MS parameters are proposed based on typical methods for flavonoid analysis and may be optimized for specific instrumentation.

Liquid Chromatography Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Nebulizer Gas | Nitrogen |

Data Presentation

Proposed Mass Transitions for this compound

Due to the lack of specific experimental MS/MS data for this compound in the reviewed literature, the following precursor and product ions are proposed based on its chemical structure and known fragmentation patterns of similar acetylated flavonoids. The exact mass of this compound (C30H34O15) is 634.1897 g/mol .[1]

| Compound | Precursor Ion (m/z) [M+H]⁺ | Proposed Product Ion 1 (m/z) | Proposed Product Ion 2 (m/z) | Proposed Product Ion 3 (m/z) |

| This compound | 635.1970 | 593.1865 (Loss of Acetyl) | 447.1295 (Loss of Acetyl-Rhamnose) | 285.0756 (Aglycone) |

Note: These m/z values are theoretical and should be confirmed experimentally.

Biological Activity of Linarin Acetate in Prostate Cancer Cells

A study by Singh et al. investigated the effects of Linarin acetate (LA) on human prostate cancer cell lines, LNCaP and DU145.[2][3]

| Cell Line | Treatment Concentration (µM) | Observation |

| LNCaP | 25, 50, 100 | Moderate, time-dependent cell growth inhibition.[4] |

| DU145 | 25, 50, 100 | Moderate increase in apoptotic cell death.[4] A moderate G1 arrest in the cell cycle was observed.[2] |

| Both | 25, 50, 100 | Linarin acetate enhanced cell death by up to 4-fold with increased treatment time.[2] The induced cell death was associated with a significant increase in apoptosis and poly-(ADP-ribose) polymerase cleavage.[2] |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the analysis of this compound.

Proposed Fragmentation Pathway of this compound

Caption: A proposed ESI+ fragmentation pathway for this compound.

Generalized Apoptosis and Cell Cycle Arrest Pathway

References

- 1. This compound | C30H34O15 | CID 21630042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes & Protocols: In Vitro Bioactivity of Linarin 4'''-acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Linarin 4'''-acetate is a flavonoid, a class of natural products known for a wide range of biological activities. Its structural analog, linarin, has demonstrated potential anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory effects.[1][2][3] These application notes provide detailed protocols for a panel of in vitro assays to evaluate the potential bioactivities of this compound.

Anticancer Activity

Flavonoids have been investigated for their potential to inhibit cancer cell growth, induce apoptosis (programmed cell death), and halt the cell cycle.[4][5] The following assays are fundamental for screening the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Experimental Protocol:

-

Cell Culture: Plate cancer cells (e.g., human prostate cancer lines LNCaP or DU145) in 96-well plates at a density of 1 x 10⁴ cells/well.[6] Incubate for 24 hours under standard conditions (37°C, 5% CO₂).

-

Compound Treatment: Prepare stock solutions of this compound in DMSO.[6] Dilute the stock to final concentrations (e.g., 25, 50, 100 µM) in the cell culture medium. The final DMSO concentration should not exceed 0.1% (v/v).[6] Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Quantitative Data Summary:

The following table summarizes the growth inhibition data for the related compounds linarin (LN), linarin acetate (LA), and acacetin (AC) against prostate cancer cells, which can serve as a benchmark.

| Compound | Cell Line | Concentration (µM) | Time (h) | Growth Inhibition (%) | Reference |

| Linarin (LN) | LNCaP | 100 | 72 | ~58% | [6] |

| Linarin Acetate (LA) | LNCaP | 100 | 72 | ~55% | [6] |

| Acacetin (AC) | LNCaP | 100 | 72 | ~80% | [6] |

| Acacetin (AC) | DU145 | 100 | 72 | ~70% | [5] |

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Pathway

Linarin has been shown to induce apoptosis through the modulation of proteins like Bax and Caspase-3.[4] An assay to detect the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis, can be performed via Western Blot.

Apoptosis Signaling Pathway

Caption: Simplified pathway of linarin-induced apoptosis.

Anti-inflammatory Activity

Chronic inflammation is linked to various diseases. Many flavonoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[2][7]

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO levels are measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Experimental Protocol:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 30 µM) for 1 hour.[2][7]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS).

-

Sample Collection: Collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation & Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Quantitative Data Summary:

The following table shows the effect of linarin on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

| Compound | Concentration (µM) | Mediator | Effect | Reference |

| Linarin | 5 - 30 | Nitric Oxide (NO) | Decreased Production | [7] |

| Linarin | 5 - 30 | IL-1β | Decreased Secretion | [7] |

| Linarin | 5 - 30 | IL-6 | Decreased Secretion | [7] |

| Linarin | 8 - 32 | Nitric Oxide (NO) | Significant Inhibition | [8] |

NF-κB Inflammatory Pathway

Caption: Potential inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

Antioxidants can neutralize harmful free radicals, reducing oxidative stress implicated in cellular damage and disease.

DPPH Radical Scavenging Assay

This assay uses the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), which has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to a colorless/yellowish compound. The change in color is measured spectrophotometrically.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-